varenicline tartrate

Catalog No.
S546604
CAS No.
375815-87-5
M.F
C17H19N3O6
M. Wt
361.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
varenicline tartrate

CAS Number

375815-87-5

Product Name

varenicline tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

InChI

InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m.1/s1

InChI Key

TWYFGYXQSYOKLK-CYUSMAIQSA-N

SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino(2,3-h)benzazepine, Champix, Chantix, varenicline, varenicline tartrate

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Description

The exact mass of the compound varenicline tartrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines. It belongs to the ontological category of tartrate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action:

Varenicline acts on nicotinic acetylcholine receptors (nAChRs) in the brain, particularly those in the ventral tegmental area (VTA) – a region associated with reward and motivation. Nicotine binds to these receptors, triggering the release of dopamine, a neurotransmitter that creates feelings of pleasure and reinforcement, thus fueling addiction. Varenicline acts as a partial agonist, meaning it partially activates the nAChRs, reducing cravings and withdrawal symptoms while mitigating the pleasurable effects of nicotine if a person relapses PubMed Central: .

Efficacy Studies:

Numerous clinical trials have evaluated varenicline's effectiveness compared to placebo or other smoking cessation medications. Studies consistently demonstrate higher quit rates for individuals using varenicline compared to those receiving a placebo National Institutes of Health: . Varenicline also shows superiority over other medications like bupropion (Zyban) in some studies The Cochrane Collaboration.

Combination Therapy:

Research indicates that combining varenicline with behavioral support, such as counseling or quitlines, further improves smoking cessation rates compared to using varenicline alone National Institutes of Health: .pmc/articles/PMC3100078/.

Long-Term Effects:

Studies investigating varenicline's long-term efficacy show mixed results. Some research suggests continued abstinence benefits even after treatment cessation, while others indicate relapse rates become similar to placebo groups after a period National Institutes of Health: .pmc/articles/PMC3100078/.

Varenicline tartrate is a pharmacological compound primarily used for smoking cessation. It is classified as a partial agonist of the nicotinic acetylcholine receptors, particularly the alpha-4 beta-2 subtype. The chemical name for varenicline tartrate is 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h]benzazepine, (2R,3R)-2,3-dihydroxybutanedioate (1:1) . This compound appears as a white to off-white to slightly yellow solid and has a molecular formula of C13H13N3·C4H6O6 with a molecular weight of approximately 361.35 Daltons .

  • Varenicline acts as a partial agonist at nicotinic acetylcholine receptors in the brain []. This means it binds to the receptors like nicotine, but with a weaker effect.
  • When nicotine is absent, varenicline provides some stimulation to the receptors, reducing cravings and withdrawal symptoms [].
  • Additionally, if someone smokes while taking varenicline, it blocks the full effects of nicotine, making cigarettes less enjoyable [].
  • Varenicline is generally well-tolerated, but common side effects include nausea, headache, and abnormal dreams [].
  • Serious side effects, though rare, include neuropsychiatric events like depression and suicidal ideation [].
  • Varenicline is not recommended for pregnant or breastfeeding women due to potential risks to the fetus or infant [].
Involve its interaction with nicotinic acetylcholine receptors. Specifically, varenicline competes with nicotine for binding sites on these receptors, effectively displacing nicotine and reducing its reinforcing effects . The compound exhibits linear pharmacokinetics and achieves maximum plasma concentrations within 3 to 4 hours post-administration .

Varenicline acts as a partial agonist at the alpha-4 beta-2 nicotinic acetylcholine receptors, which are implicated in the dopaminergic pathways associated with addiction and reward mechanisms . By partially activating these receptors while simultaneously blocking nicotine from binding, varenicline alleviates withdrawal symptoms and cravings associated with smoking cessation. The drug also demonstrates selectivity for various nicotinic receptor subtypes, showing significantly lower activity on other receptor types .

The synthesis of varenicline tartrate involves several steps that typically include the formation of the core pyrazino[2,3-h]benzazepine structure followed by the introduction of the dihydroxybutanedioate moiety. The specific synthetic routes may vary but generally involve standard organic synthesis techniques such as cyclization reactions and functional group modifications to achieve the desired chemical structure .

Varenicline tartrate is primarily indicated for smoking cessation therapy. It has been shown to reduce cravings and withdrawal symptoms in individuals attempting to quit smoking. Additionally, there is emerging research exploring its potential applications in treating other conditions related to nicotine addiction and possibly even in managing dry eye disease through its action on nicotinic receptors in the nasal cavity .

Interaction studies have demonstrated that varenicline can interact with various medications and substances. Notably, it may enhance the effects of other central nervous system depressants and has been associated with increased risk of seizures when combined with alcohol . Monitoring for behavioral changes or psychiatric symptoms is recommended due to potential adverse effects related to mood and behavior alterations during treatment .

Several compounds share structural or functional similarities with varenicline tartrate. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
CytisinePartial agonist at nicotinic receptorsUsed for smoking cessation; structurally similar but less selective than varenicline
BupropionNorepinephrine-dopamine reuptake inhibitorPrimarily an antidepressant; different mechanism compared to varenicline
NicotineFull agonist at nicotinic receptorsProvides reinforcement; not used for cessation but rather for addiction
DihydrocodeineOpioid receptor agonistDifferent class; not related to smoking cessation but acts on pain pathways

Varenicline tartrate's unique profile as a selective partial agonist specifically targeting alpha-4 beta-2 nicotinic receptors distinguishes it from these compounds, making it particularly effective in smoking cessation therapy while minimizing full agonistic effects associated with nicotine itself .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

361.12738533 g/mol

Monoisotopic Mass

361.12738533 g/mol

Heavy Atom Count

26

Appearance

White to beige crystalline powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

82269ASB48

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (52.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (41.89%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Champix is indicated for smoking cessation in adults.

MeSH Pharmacological Classification

Nicotinic Agonists

ATC Code

N07BA03

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Acetylcholine (nicotinic)
CHRNA4/CHRNB2 [HSA:1137 1141] [KO:K04806 K04813]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Varenicline tartrate

FDA Medication Guides

Chantix
Varenicline Tartrate
TABLET;ORAL
PF PRISM CV
02/22/2019

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

1 Fiore, M.C., et al. (2000). Treating tobacco use and dependence: Clinical Practice Guideline. U.S. Department of Health and Human Services, Public Health Service.

2 Corelli, R.L., & Hudman, K.S. (2002). Medications for smoking cessation. Western Journal of Medicine, 176, 131-35.

3 Gonzales, D., et al. (2006). Varenicline, an a4ß2 nicotinic acetylcholine receptor partial agonist, vs sustained-release Bupropion and placebo for smoking cessation: A randomized controlled trial. Journal of the American Medical Association, 296, 47-55.

4 Tonstad, S. (2002). Use of sustained-release bupropion in specific patient populations for smoking cessation. Drugs, 62, 37-43.

5 Ahluwalia, J.S., et al. (2002). Sustained-release bupropion for smoking cessation in African Americans: A randomized controlled trial. Journal of the American Medical, 288, 497-99.

6 Mooney, S.E., & Sofouglu, M. (2006). Bupropion for the treatment of nicotine withdrawal and craving. Expert Review of Neurotherapeutics, 6, 965-81.

7 Stapleton JA, Watson L, Spirling LI, et al. Varenicline in the routine treatment of tobacco dependence: a pre-post comparison with nicotine replacement therapy and an evaluation in those with mental illness. Addiction 2007;103:146-54.

8 Fiore, M.C, Jaen, C.R., Baker, T.B., et al. (2008). Treating Tobacco Use and Dependence: 2008 Update. Clinical Practice Guideline. Rockville, MD: U.S. Department of Health and Human Services. Public Health Service.

9 http://www.fda.gov/Drugs/DrugSafety/PostmarketDrugSafetyInformationforPatientsandProviders/ucm124818.htm(link is external)

10 West, R., Baker, C.L., Cappelleri, J.C., Bushmakin, A.G. (2008). Effect of varenicline and bupropion SR on craving, nicotine withdrawal symptoms, and rewarding effects of smoking during a quit attempt. Psychopharmacology, 197, 371-377.

11 Williams, K.E., Reeves, K.R. et al. (2007). A double-blind study evaluating the long-term safety of varenicline for smoking cessation. Current Medical Research and Opinion, 23 (4); 793-801.

12 Tonstad, S., Tonnesen, P. et al. (2006). Effect of Maintence Therapy with Varenicline on Smoking Cessation: A Randcomized Controlled Trial. Journal of the American Medical Association, 296: 64-71.

13 Schmitz, J.M., Stotts, A.L. (2007). Buproprion and cognitive-behavioral therapy for smoking cessation in women. Nicotine & Tobacco Research, 9 (7); 785.

Explore Compound Types